molecular formula C23H20N4O3 B603937 N-{3-[(naphthalen-1-ylcarbonyl)amino]propyl}-4-oxo-3,4-dihydroquinazoline-2-carboxamide CAS No. 1119503-70-6

N-{3-[(naphthalen-1-ylcarbonyl)amino]propyl}-4-oxo-3,4-dihydroquinazoline-2-carboxamide

Cat. No.: B603937
CAS No.: 1119503-70-6
M. Wt: 400.4g/mol
InChI Key: RNLLXZJDXLUNMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[(naphthalen-1-ylcarbonyl)amino]propyl}-4-oxo-3,4-dihydroquinazoline-2-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinazoline core, which is known for its biological activity, and a naphthalene moiety, which adds to its chemical stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(naphthalen-1-ylcarbonyl)amino]propyl}-4-oxo-3,4-dihydroquinazoline-2-carboxamide typically involves multiple steps, starting with the preparation of the quinazoline core. This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents. The naphthalene moiety is introduced via a coupling reaction, often using reagents like naphthalene-1-carbonyl chloride in the presence of a base such as triethylamine. The final step involves the amidation of the resulting intermediate with 3-aminopropylamine under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as the development of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(naphthalen-1-ylcarbonyl)amino]propyl}-4-oxo-3,4-dihydroquinazoline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The naphthalene moiety can be oxidized to form naphthoquinone derivatives.

    Reduction: The quinazoline core can be reduced to form dihydroquinazoline derivatives.

    Substitution: The amide and carbonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Naphthoquinone derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted amides or thioamides.

Scientific Research Applications

N-{3-[(naphthalen-1-ylcarbonyl)amino]propyl}-4-oxo-3,4-dihydroquinazoline-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, particularly in cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-{3-[(naphthalen-1-ylcarbonyl)amino]propyl}-4-oxo-3,4-dihydroquinazoline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core can bind to the active site of enzymes, inhibiting their activity, while the naphthalene moiety can enhance the compound’s binding affinity and specificity. This dual interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as cancer therapeutics.

    Naphthalene Derivatives: Compounds like naphthoquinone, which is used in various chemical applications.

Uniqueness

N-{3-[(naphthalen-1-ylcarbonyl)amino]propyl}-4-oxo-3,4-dihydroquinazoline-2-carboxamide is unique due to its combination of a quinazoline core and a naphthalene moiety, which provides a balance of biological activity and chemical stability. This makes it a versatile compound for various research applications.

Properties

CAS No.

1119503-70-6

Molecular Formula

C23H20N4O3

Molecular Weight

400.4g/mol

IUPAC Name

N-[3-(naphthalene-1-carbonylamino)propyl]-4-oxo-3H-quinazoline-2-carboxamide

InChI

InChI=1S/C23H20N4O3/c28-21(17-11-5-8-15-7-1-2-9-16(15)17)24-13-6-14-25-23(30)20-26-19-12-4-3-10-18(19)22(29)27-20/h1-5,7-12H,6,13-14H2,(H,24,28)(H,25,30)(H,26,27,29)

InChI Key

RNLLXZJDXLUNMU-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NCCCNC(=O)C3=NC4=CC=CC=C4C(=O)N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.